1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride
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Overview
Description
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C7H15ClN6 and a molecular weight of 218.69 . This compound is known for its unique structure, which includes a tetrazole ring and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of azides with nitriles . The piperidine ring is then introduced through a series of substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-aminotetrazole: Similar tetrazole structure but lacks the piperidine ring.
1-(1H-tetrazol-5-yl)piperidine: Similar piperidine structure but lacks the methyl group on the tetrazole ring.
Uniqueness
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride is unique due to the combination of the tetrazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical reactivity and potential biological activities that are not observed in simpler analogs .
Properties
IUPAC Name |
1-(1-methyltetrazol-5-yl)piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6.ClH/c1-12-7(9-10-11-12)13-4-2-6(8)3-5-13;/h6H,2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOLZFDRXDGBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N2CCC(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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